Kitasamycin tartrate

Description

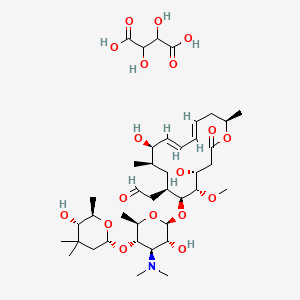

Structure

3D Structure of Parent

Properties

CAS No. |

37280-56-1 |

|---|---|

Molecular Formula |

C40H67NO18 |

Molecular Weight |

850.0 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2R,5S,6R)-5-hydroxy-4,4,6-trimethyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |

InChI |

InChI=1S/C36H61NO12.C4H6O6/c1-20-17-24(15-16-38)32(33(44-9)26(40)18-27(41)45-21(2)13-11-10-12-14-25(20)39)49-35-30(42)29(37(7)8)31(22(3)47-35)48-28-19-36(5,6)34(43)23(4)46-28;5-1(3(7)8)2(6)4(9)10/h10-12,14,16,20-26,28-35,39-40,42-43H,13,15,17-19H2,1-9H3;1-2,5-6H,(H,7,8)(H,9,10)/b11-10-,14-12-;/t20-,21-,22-,23-,24+,25+,26-,28-,29-,30-,31-,32+,33+,34-,35+;/m1./s1 |

InChI Key |

LCDBILLRZFJKMN-UHAPRCTLSA-N |

SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@@H]3CC([C@@H]([C@H](O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O |

Appearance |

Solid powder |

Other CAS No. |

37280-56-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kitasamycin tartrate; Leucomycin tartrate; |

Origin of Product |

United States |

Foundational & Exploratory

Kitasamycin Tartrate's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kitasamycin, a member of the 16-membered ring macrolide antibiotic family, is a potent inhibitor of bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism by which Kitasamycin tartrate targets and inhibits the bacterial ribosome. By binding to the 50S large ribosomal subunit, Kitasamycin obstructs the passage of the nascent polypeptide chain, primarily by interfering with the translocation step of elongation. This document details the binding site, the impact on protein synthesis, and the experimental methodologies used to elucidate this mechanism. Quantitative data for closely related macrolides are presented to offer a comparative context for Kitasamycin's activity.

Introduction

Kitasamycin is a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis.[1] Like other macrolides, its antibacterial activity stems from its ability to inhibit protein synthesis in susceptible bacteria.[1] This guide focuses on the tartrate salt of Kitasamycin and its specific interactions with the bacterial ribosome, the cellular machinery responsible for protein synthesis. Understanding this mechanism at a molecular level is crucial for the development of new antimicrobial agents and for combating the growing threat of antibiotic resistance.

The Bacterial Ribosome: The Target of Kitasamycin

The bacterial ribosome is a 70S complex composed of two subunits: the small 30S subunit and the large 50S subunit.[1] The 30S subunit is primarily responsible for decoding the messenger RNA (mRNA), while the 50S subunit catalyzes the formation of peptide bonds and provides a path for the nascent polypeptide chain to exit, known as the nascent peptide exit tunnel (NPET). This compound specifically targets the 50S ribosomal subunit.[1]

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its bacteriostatic effect by arresting protein synthesis. This inhibition is achieved through a multi-faceted interaction with the 50S ribosomal subunit, primarily affecting the elongation phase of translation.

Binding Site within the 50S Subunit

This binding pocket is a critical functional hub of the ribosome, and by occupying this space, Kitasamycin can sterically hinder the progression of the newly synthesized peptide chain.

Interference with Translocation

The primary mechanism of inhibition by Kitasamycin is the stalling of the translocation step of protein synthesis.[1] During elongation, after the formation of a peptide bond, the ribosome moves one codon down the mRNA. This movement, known as translocation, is a complex process involving conformational changes in the ribosome. Kitasamycin, by binding within the NPET, creates a physical obstruction that prevents the growing polypeptide chain from advancing.[1] This steric hindrance effectively jams the ribosomal machinery, leading to a cessation of protein synthesis.[1]

dot

Caption: Logical flow of Kitasamycin's inhibitory action.

Quantitative Data

While specific binding affinity (Kd) and 50% inhibitory concentration (IC50) values for this compound are not consistently reported in publicly available literature, data from closely related 16-membered (josamycin) and 14-membered (erythromycin) macrolides provide a valuable comparative framework.

| Antibiotic | Target Organism/System | Parameter | Value | Reference |

| Josamycin | Escherichia coli ribosomes | Dissociation Constant (Kd) | 5.5 nM | [2][3] |

| Erythromycin | Escherichia coli ribosomes | Dissociation Constant (Kd) | 11 nM | [2][3] |

| Erythromycin | Escherichia coli ribosomes | Dissociation Constant (Kd) | 10 - 14 nM | [4][5] |

| Josamycin | Bovine mitochondrial translation system | IC50 | 12.3 µM | [6] |

| Erythromycin | Haemophilus influenzae protein synthesis | IC50 | 1.5 µg/mL | [7] |

Experimental Protocols

The mechanism of action of macrolide antibiotics like Kitasamycin is elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Protocol:

-

Preparation of Cell-Free Extract:

-

Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase.

-

Harvest cells by centrifugation and wash with a suitable buffer.

-

Lyse the cells using a French press or sonication.

-

Centrifuge the lysate at 30,000 x g to remove cell debris, creating the S30 extract.

-

Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids.

-

-

Translation Reaction:

-

Set up reaction mixtures containing the S30 extract, a buffer system with ATP and GTP, an amino acid mixture (often with one radiolabeled amino acid like [35S]-methionine), and a template mRNA (e.g., luciferase mRNA).

-

Add varying concentrations of this compound to the reaction tubes.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Quantification of Protein Synthesis:

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA) to precipitate the newly synthesized proteins.

-

Collect the precipitate on a filter paper and wash to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition relative to a no-drug control and determine the IC50 value.

-

dot

Caption: Workflow for In Vitro Translation Inhibition Assay.

Ribosome Footprinting (Ribo-Seq)

This high-throughput sequencing technique maps the exact positions of ribosomes on mRNA transcripts, revealing sites of translational stalling.

Protocol:

-

Cell Culture and Treatment:

-

Grow a bacterial culture to mid-log phase.

-

Treat the culture with this compound for a short duration to capture active translation inhibition.

-

Rapidly harvest the cells.

-

-

Lysate Preparation and Nuclease Digestion:

-

Lyse the cells under conditions that preserve ribosome-mRNA complexes.

-

Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.

-

-

Isolation of Monosomes:

-

Separate the ribosome-protected mRNA fragments (footprints) from other cellular components by sucrose density gradient ultracentrifugation.

-

Collect the monosome fraction.

-

-

Footprint Extraction and Library Preparation:

-

Extract the RNA from the monosome fraction.

-

Isolate the ribosome footprints (typically 20-30 nucleotides) by size selection on a denaturing polyacrylamide gel.

-

Ligate adapters to the 3' and 5' ends of the footprints.

-

Perform reverse transcription to generate cDNA.

-

Amplify the cDNA library by PCR.

-

-

Sequencing and Data Analysis:

Fluorescence Polarization (FP) Assay for Ribosome Binding

This assay measures the binding of a fluorescently labeled ligand to the ribosome in a homogeneous solution.

Protocol:

-

Preparation of Reagents:

-

Purify 70S ribosomes from a suitable bacterial strain.

-

Synthesize a fluorescently labeled Kitasamycin derivative (or use a labeled macrolide with a similar binding site as a probe).

-

-

Binding Assay:

-

In a microplate, add a fixed concentration of the fluorescently labeled macrolide to a buffer solution.

-

Add increasing concentrations of purified 70S ribosomes to the wells.

-

For competition assays, add a fixed concentration of ribosomes and labeled macrolide, along with increasing concentrations of unlabeled this compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Measurement and Analysis:

-

Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

-

The binding of the small fluorescent ligand to the large ribosome causes a decrease in its rotational speed, resulting in an increase in fluorescence polarization.

-

Plot the change in fluorescence polarization as a function of ribosome or competitor concentration.

-

Fit the data to a binding isotherm to determine the dissociation constant (Kd).[10][11]

-

Resistance Mechanisms

Bacterial resistance to Kitasamycin and other macrolides can arise through several mechanisms:

-

Target Site Modification: The most common mechanism is the methylation of a specific adenine residue (A2058 in E. coli) in the 23S rRNA by Erm methyltransferases. This modification reduces the binding affinity of the macrolide to the ribosome.

-

Ribosomal Mutations: Mutations in the 23S rRNA or in ribosomal proteins L4 and L22 can also alter the binding site and confer resistance.

-

Active Efflux: Bacteria can acquire genes encoding efflux pumps that actively transport macrolides out of the cell, preventing them from reaching their ribosomal target.

-

Drug Inactivation: Enzymatic inactivation of the macrolide by esterases or phosphotransferases can also lead to resistance.

dot

Caption: Signaling Pathway of Kitasamycin Resistance.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis that acts by binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel. This steric hindrance primarily interferes with the translocation step of elongation, leading to a bacteriostatic effect. While detailed structural and quantitative data for Kitasamycin itself are limited in the public domain, analysis of closely related macrolides provides a strong foundation for understanding its mechanism of action. The experimental protocols outlined in this guide are fundamental to the continued study of macrolide antibiotics and the development of novel therapeutics to overcome bacterial resistance. Further high-resolution structural studies of Kitasamycin bound to the ribosome would provide more precise insights into its interactions and could aid in the rational design of next-generation antibiotics.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Fluorescence Polarization Method To Characterize Macrolide-Ribosome Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ubiqbio.com [ubiqbio.com]

The Elusive Crystal Structure of Kitasamycin Tartrate: A Technical Overview

Abstract

Kitasamycin tartrate, a macrolide antibiotic, is a cornerstone in veterinary medicine for its broad-spectrum activity against various bacterial pathogens. Despite its long-standing use, a comprehensive, publicly available crystal structure of this compound remains elusive. This technical guide provides a detailed overview of the known physicochemical properties of this compound, a generalized experimental protocol for the crystallographic analysis of macrolide antibiotics, and an in-depth look at its mechanism of action. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important antimicrobial agent.

Introduction

Kitasamycin is a macrolide antibiotic produced by the fermentation of Streptomyces kitasatoensis.[1] It is a multi-component antibiotic, with Kitasamycin A5 (also known as Leucomycin A5) being a major component.[2] The tartrate salt of Kitasamycin enhances its stability and solubility for pharmaceutical applications.[3] While it is known to be a crystalline powder, detailed crystallographic data, such as a Crystallographic Information File (CIF), is not publicly accessible in major crystallographic databases. This guide synthesizes the available information to provide a comprehensive technical profile of this compound.

Physicochemical Properties

While a definitive crystal structure is not available, various physicochemical properties of this compound have been documented. These properties are crucial for its formulation and application.

| Property | Value | Reference(s) |

| Appearance | White to light yellowish-white crystalline powder. | [2][4] |

| Molecular Formula | C40H67NO18 | [5] |

| Molecular Weight | 849.96 g/mol | [5] |

| CAS Number | 37280-56-1 | [5] |

| Solubility | Very soluble in water, methanol, and ethanol. | [2] |

| pH (3% w/v solution) | 3.0 - 5.0 | [2] |

| Melting Point | Approximately 155 - 157 °C | [6] |

Experimental Protocol for Macrolide Crystal Structure Determination

The following section outlines a generalized experimental protocol for determining the crystal structure of a macrolide antibiotic like this compound, based on established methodologies for similar compounds.

Sample Preparation and Crystallization

-

Purification: The macrolide antibiotic is purified to >98% homogeneity using techniques such as high-performance liquid chromatography (HPLC).

-

Solvent Selection: A range of solvents and solvent mixtures are screened for their ability to dissolve the compound and facilitate slow evaporation. Common solvents for macrolides include ethanol, methanol, and acetone.

-

Crystallization Method: The vapor diffusion method is commonly employed.

-

Hanging Drop: A drop containing the purified macrolide, buffer, and precipitant is equilibrated against a larger reservoir of the precipitant.

-

Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the sealed chamber.

-

-

Optimization: Crystallization conditions, including pH, temperature, and precipitant concentration, are systematically varied to obtain single, diffraction-quality crystals.

X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, often after being cryo-protected to prevent damage during data collection at low temperatures (typically around 100 K).

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Synchrotron radiation sources are often used for their high-intensity X-ray beams, which are particularly useful for small or weakly diffracting crystals.

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

Structure Solution and Refinement

-

Structure Solution: The initial phases of the structure factors are determined using methods such as direct methods or Patterson analysis.

-

Model Building: An initial model of the molecule is built into the electron density map.

-

Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This process is repeated until the model converges to a final, validated structure.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[8]

The target of Kitasamycin is the 50S subunit of the bacterial ribosome.[7] The bacterial ribosome, composed of the 30S and 50S subunits, is responsible for translating messenger RNA (mRNA) into proteins.[9] Kitasamycin binds to the 23S rRNA component of the 50S subunit, near the peptidyl transferase center, within the polypeptide exit tunnel.[7][9] This binding interferes with the elongation of the polypeptide chain, effectively stalling protein synthesis.[7] By blocking the production of essential proteins, bacterial cell function, including replication and metabolism, is impaired, ultimately leading to the inhibition of bacterial growth.[7]

Conclusion

While the precise three-dimensional crystal structure of this compound remains to be publicly elucidated, a wealth of information regarding its physicochemical properties and biological mechanism is available. This guide provides a consolidated resource for professionals in the fields of pharmaceutical science and microbiology. The generalized experimental protocols offer a roadmap for future crystallographic studies, which would be invaluable for structure-based drug design and the development of next-generation macrolide antibiotics. A definitive crystal structure would provide unparalleled insight into the molecular interactions of this compound and could pave the way for the rational design of more potent and specific antimicrobial agents.

References

- 1. Kitasamycin - Wikipedia [en.wikipedia.org]

- 2. pmda.go.jp [pmda.go.jp]

- 3. gatcoseeds.com [gatcoseeds.com]

- 4. echemi.com [echemi.com]

- 5. medkoo.com [medkoo.com]

- 6. This compound BP EP USP CAS 37280-56-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. What are 50S subunit inhibitors and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the Kitasamycin Tartrate Biosynthetic Pathway in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kitasamycin, a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis, exhibits broad-spectrum antibacterial activity by inhibiting bacterial protein synthesis.[1] Its biosynthesis is a complex process orchestrated by a multitude of enzymes encoded within a large biosynthetic gene cluster (BGC). This technical guide provides a detailed exploration of the kitasamycin tartrate (leucomycin) biosynthetic pathway, focusing on the core enzymatic components, their genetic basis, and the experimental methodologies used for their investigation. We will delve into the polyketide synthase (PKS) assembly line, post-PKS modifications, and the regulatory mechanisms governing the production of this clinically significant antibiotic. This guide aims to serve as a comprehensive resource for researchers and professionals involved in natural product biosynthesis, antibiotic drug discovery, and metabolic engineering.

The Kitasamycin (Leucomycin) Biosynthetic Gene Cluster (BGC0002452)

The genetic blueprint for kitasamycin biosynthesis is located on a large, contiguous DNA region of approximately 97 kilobases in Streptomyces kitasatoensis.[1] This cluster, cataloged as BGC0002452 in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database, houses 51 putative genes.[2][3] These genes encode the core polyketide synthase (PKS) machinery, enzymes for the synthesis of precursor molecules and deoxysugar moieties, tailoring enzymes that modify the macrolactone core, and regulatory proteins that control the expression of the entire pathway.[1]

Core Enzymatic Components and Biosynthetic Pathway

The biosynthesis of kitasamycin can be divided into three primary stages:

-

Formation of the 16-membered Macrolactone Ring: This crucial step is carried out by a Type I modular polyketide synthase (PKS) assembly line.

-

Synthesis of Deoxysugar Moieties: The macrolactone is subsequently glycosylated with specific sugar molecules.

-

Post-PKS Tailoring Modifications: A series of enzymatic modifications, including acylation, fine-tune the structure to produce the various kitasamycin components.[1]

The Polyketide Synthase (PKS) Assembly Line

The backbone of the kitasamycin aglycone is synthesized by a large, multi-modular Type I PKS encoded by a series of genes designated lcmA through lcmC.[1] This enzymatic assembly line catalyzes the sequential condensation of a starter unit and several extender units to form the polyketide chain. Each module of the PKS is responsible for one cycle of chain elongation and is comprised of several catalytic domains, including a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). Additional domains such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) may be present in certain modules to modify the growing polyketide chain.[3]

Table 1: Putative Polyketide Synthase Enzymes in the Kitasamycin Biosynthetic Gene Cluster

| Gene(s) | Putative Enzyme | Key Domains | Proposed Function |

| lcmA1-A5 | Kitasamycin PKS 1-5 | KS, AT, ACP | Initiation and early elongation modules of the polyketide chain. |

| lcmB1-B3 | Kitasamycin PKS 6-8 | KS, AT, KR, ACP | Mid-chain elongation and reduction steps. |

| lcmC1-C11 | Kitasamycin PKS 9-19 | KS, AT, KR, DH, ER, ACP, TE | Late-stage elongation, further modifications, and final release of the macrolactone ring via the Thioesterase (TE) domain. |

This table is based on the functional annotation of homologous genes in the leucomycin biosynthetic gene cluster.[1]

Precursor Supply and its Influence on Kitasamycin Composition

The biosynthesis of the kitasamycin macrolactone utilizes specific starter and extender units derived from primary metabolism. The selection of the starter unit is a critical determinant of the final kitasamycin congener produced. Feeding experiments with specific amino acids have demonstrated a profound influence on the composition of the kitasamycin complex.

Table 2: Effect of Precursor Feeding on Kitasamycin Production in S. kitasatoensis

| Precursor Fed | Directed Biosynthesis Towards | Effect on Titer |

| L-valine | Kitasamycin A4/A5 (butyryl side chain) | Doubled |

| L-leucine | Kitasamycin A1/A3 (isovaleryl side chain) | Quadrupled |

| Sodium Acetate (0.15%) | - | 6.2% increase |

| Ethyl Acetate (0.48%) | - | ~18.8% increase |

Data compiled from studies on precursor feeding in Streptomyces kitasatoensis.[4][5]

Post-PKS Tailoring Enzymes

Following the synthesis and release of the macrolactone ring from the PKS assembly line, a series of post-PKS modifications occur to generate the final bioactive kitasamycin molecules. These tailoring reactions include glycosylation and acylation, which are crucial for the antibiotic's activity. The specific enzymes responsible for these modifications are encoded within the biosynthetic gene cluster.

Regulation of Kitasamycin Biosynthesis

The production of kitasamycin is tightly regulated at the genetic level to ensure its synthesis occurs at the appropriate time and in response to specific environmental cues. The biosynthetic gene cluster contains several putative regulatory genes that likely control the expression of the biosynthetic genes. One such identified gene in the leucomycin BGC (BGC0002452) is a transcriptional regulator belonging to the IscR family.[3] These cluster-situated regulators (CSRs) often act as switches, turning on or off the entire biosynthetic pathway in response to internal or external signals.[6]

Experimental Protocols for Studying the Kitasamycin Biosynthetic Pathway

Gene Knockout and Complementation

Objective: To confirm the function of a specific lcm gene in kitasamycin biosynthesis.

Methodology:

-

Construct a gene replacement vector: A plasmid is designed containing the upstream and downstream flanking regions of the target lcm gene. The coding sequence of the target gene is replaced with a selectable marker, such as an antibiotic resistance gene.

-

Transformation and homologous recombination: The constructed vector is introduced into S. kitasatoensis through methods like protoplast transformation or intergeneric conjugation from E. coli. Through homologous recombination, the target gene in the S. kitasatoensis chromosome is replaced by the selectable marker.

-

Mutant verification: The successful gene knockout is confirmed by PCR analysis and Southern blotting.

-

Phenotypic analysis: The mutant strain is cultivated under production conditions, and the fermentation broth is analyzed by techniques like HPLC and LC-MS to determine the effect of the gene knockout on kitasamycin production. The absence of kitasamycin or the accumulation of a biosynthetic intermediate can reveal the function of the disrupted gene.

-

Complementation: To confirm that the observed phenotype is due to the specific gene knockout, the wild-type gene is reintroduced into the mutant strain on an integrative plasmid, and the restoration of kitasamycin production is assessed.[1]

Heterologous Expression and Purification of an Lcm Enzyme

Objective: To obtain a pure, active Lcm enzyme for in vitro biochemical characterization.

Methodology:

-

Cloning: The target lcm gene is amplified from the genomic DNA of S. kitasatoensis using PCR and cloned into a suitable expression vector. The vector is often designed to add an affinity tag (e.g., a His6-tag) to the N- or C-terminus of the protein to facilitate purification.

-

Expression Host: A suitable expression host, such as E. coli BL21(DE3), is transformed with the expression vector.

-

Protein Expression: The transformed E. coli is cultured, and protein expression is induced, typically by the addition of IPTG.

-

Cell Lysis and Purification: The bacterial cells are harvested and lysed. The target protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE, and its concentration is determined using a protein assay such as the Bradford assay.[1]

In Vitro Enzyme Assays

Objective: To determine the catalytic activity and substrate specificity of a purified Lcm enzyme.

For a PKS Module: A reaction mixture is prepared containing the purified PKS module, the appropriate starter unit (e.g., isobutyryl-CoA or isovaleryl-CoA) and extender units (e.g., malonyl-CoA or methylmalonyl-CoA) as Coenzyme A thioesters, and NADPH as a cofactor if reductive domains (KR, ER) are present. The reaction is incubated at an optimal temperature, and the product is then extracted with an organic solvent. The extracted product is analyzed by LC-MS to identify the elongated and modified polyketide intermediate.[1]

For a Glycosyltransferase: The assay mixture contains the purified glycosyltransferase, the aglycone acceptor substrate (a kitasamycin intermediate), and the appropriate nucleotide-activated sugar donor (e.g., TDP-mycarose). The reaction is monitored over time, and the formation of the glycosylated product is analyzed by HPLC. By varying the concentrations of the substrates and measuring the initial reaction velocities, key kinetic parameters such as Km and Vmax can be determined.[1]

Conclusion and Future Perspectives

The biosynthetic pathway of kitasamycin in Streptomyces kitasatoensis represents a remarkable example of the intricate enzymatic machinery involved in the production of complex natural products. The identification and characterization of the biosynthetic gene cluster have laid the groundwork for a deeper understanding of this process. While significant progress has been made in elucidating the roles of the core PKS enzymes and the influence of precursor supply, many of the tailoring and regulatory steps remain to be fully characterized.

Future research will likely focus on the functional annotation of the remaining genes within the BGC0002452 cluster, the detailed kinetic characterization of the individual enzymes, and the elucidation of the complex regulatory network that governs kitasamycin production. This knowledge will not only provide fundamental insights into the evolution and mechanisms of antibiotic biosynthesis but will also pave the way for the rational engineering of the pathway to produce novel kitasamycin analogs with improved therapeutic properties. The application of synthetic biology and metabolic engineering approaches holds great promise for optimizing kitasamycin production and generating a new generation of macrolide antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. BGC0002452 [mibig.secondarymetabolites.org]

- 3. Biosynthetic Gene Cluster Database with Functional Annotations [sr.iu.a.u-tokyo.ac.jp]

- 4. benchchem.com [benchchem.com]

- 5. seer.ufu.br [seer.ufu.br]

- 6. LmbU, a Cluster-Situated Regulator for Lincomycin, Consists of a DNA-Binding Domain, an Auto-Inhibitory Domain, and Forms Homodimer - PMC [pmc.ncbi.nlm.nih.gov]

Kitasamycin Tartrate: An In-Depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kitasamycin tartrate, a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis, is a significant agent in the fight against bacterial infections.[1][2][3][4][5][6][7][8][9][10][11] Like other macrolides, its primary mechanism of action involves the inhibition of bacterial protein synthesis, making it a potent weapon against a wide array of pathogens.[1][3][12] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, with a specific focus on its efficacy against gram-positive bacteria. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this important antimicrobial compound.

Antibacterial Spectrum of this compound Against Gram-Positive Bacteria

This compound demonstrates significant activity against a broad range of gram-positive bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound and its closely related compounds, Josamycin and Leucomycin, providing insights into its potency. It is important to note that specific MIC50 and MIC90 values for this compound are not always readily available in the surveyed literature; therefore, data from the related 16-membered macrolide Josamycin is included to provide an indication of potential efficacy.[1]

| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Notes |

| Staphylococcus aureus | Kitasamycin | - | - | - | 98% of penicillin G sensitive and 99% of penicillin G resistant isolates inhibited at 1.56 µg/mL.[13][14] |

| Staphylococcus aureus | Josamycin | - | ≤0.39[1][15] | - | All tested strains were susceptible.[14] |

| Staphylococcus aureus | Leucomycin A4 | - | 0.15[16] | - | |

| Staphylococcus epidermidis | Josamycin | - | ≤0.39[1][15] | - | |

| Streptococcus pyogenes | Kitasamycin | - | - | - | All isolates inhibited by 0.39 µg/mL.[13][14] |

| Streptococcus pyogenes | Josamycin | - | ≤0.39[1][15] | - | All tested strains were susceptible.[14] |

| Streptococcus agalactiae | Josamycin | - | ≤0.39[1][15] | - | All tested strains were susceptible.[14] |

| Streptococcus pneumoniae (Diplococcus pneumoniae) | Kitasamycin | - | - | - | All isolates inhibited by 1.56 µg/mL.[13][14] |

| Streptococcus pneumoniae | Josamycin | - | ≤0.39[1][15] | - | |

| Enterococcus spp. | Josamycin | - | - | - | 41.2% of strains were resistant.[14] |

| Bacillus subtilis | Leucomycin A4 | - | 1.25[16] | - | |

| Clostridium spp. | Josamycin | - | - | - | Active at concentrations of 6.25 µg/mL.[1][15] |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is crucial for understanding the efficacy of an antibiotic against a specific pathogen. The following are detailed methodologies for two standard experimental protocols used to determine the antibacterial spectrum of this compound.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. This method involves preparing a series of two-fold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate.

1. Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer solution) to a known concentration.

2. Preparation of Microtiter Plates:

-

Dispense a specific volume of sterile cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.

-

Create a serial two-fold dilution of the this compound stock solution across the wells of the plate to achieve a range of desired concentrations.

3. Inoculum Preparation:

-

From a pure, overnight culture of the target gram-positive bacterium, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 108 CFU/mL.

-

Dilute this suspension further in broth to achieve the final desired inoculum concentration in each well (typically 5 x 105 CFU/mL).

4. Inoculation and Incubation:

-

Inoculate each well containing the antibiotic dilutions with the standardized bacterial suspension.

-

Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the microtiter plate at 35-37°C for 16-20 hours.

5. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination, particularly useful for testing multiple bacterial isolates simultaneously.

1. Preparation of this compound Agar Plates:

-

Prepare a series of dilutions of the this compound stock solution.

-

Add a specific volume of each antibiotic dilution to molten Mueller-Hinton agar and pour the mixture into sterile petri dishes. Allow the agar to solidify.

-

A control plate containing no antibiotic should also be prepared.

2. Inoculum Preparation:

-

Prepare a bacterial suspension of the target gram-positive organism adjusted to a 0.5 McFarland standard.

3. Inoculation and Incubation:

-

Using a multipoint inoculator or a calibrated loop, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.

-

Allow the inoculum spots to dry before inverting the plates.

-

Incubate the plates at 35-37°C for 16-20 hours.

4. Determination of MIC:

-

Following incubation, examine the plates for bacterial growth at the inoculation spots.

-

The MIC is the lowest concentration of this compound on the agar plate that prevents the growth of the bacteria.

Visualizations

Experimental Workflow for Antibacterial Spectrum Analysis

Caption: Experimental workflow for determining the antibacterial spectrum.

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Conclusion

This compound exhibits a potent antibacterial spectrum against a variety of clinically relevant gram-positive bacteria. Its mechanism of action, centered on the inhibition of bacterial protein synthesis, provides a solid foundation for its therapeutic use. While comprehensive MIC data for this compound across all gram-positive species remains an area for further research, the available information, supplemented by data from the closely related macrolide Josamycin, confirms its efficacy. The standardized experimental protocols outlined in this guide are essential for the accurate determination of its antibacterial activity and for the continued evaluation of its role in combating bacterial infections. This technical guide serves as a valuable resource for professionals in the fields of microbiology, pharmacology, and drug development, facilitating a deeper understanding of this compound's properties and potential applications.

References

- 1. Josamycin | CAS 16846-24-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. Small Molecule Potentiation of Gram-Positive Selective Antibiotics against Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sat.gstsvs.ch [sat.gstsvs.ch]

- 5. medkoo.com [medkoo.com]

- 6. Antimicrobial susceptibility of Clostridium perfringens isolates of bovine, chicken, porcine, and turkey origin from Ontario - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arts.units.it [arts.units.it]

- 8. medkoo.com [medkoo.com]

- 9. This compound - Immunomart [immunomart.com]

- 10. KEGG DRUG: this compound [genome.jp]

- 11. selleckchem.com [selleckchem.com]

- 12. What is the mechanism of Josamycin? [synapse.patsnap.com]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. [The in vitro effects of josamycin on various strains of bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Josamycin - Antibiotics - CAT N°: 29606 [bertin-bioreagent.com]

- 16. medchemexpress.com [medchemexpress.com]

In Vitro Activity of Kitasamycin Tartrate Against Mycoplasma Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoplasma species are a significant cause of respiratory and systemic diseases in various animal species, leading to considerable economic losses in the livestock and poultry industries. Due to their lack of a cell wall, Mycoplasmas are intrinsically resistant to many commonly used antibiotics, such as beta-lactams. Macrolide antibiotics, including Kitasamycin, are a crucial class of antimicrobial agents used to control Mycoplasma infections. This technical guide provides an in-depth overview of the in vitro activity of Kitasamycin tartrate against various Mycoplasma species, compiling available data on its efficacy and detailing the experimental protocols for its evaluation.

Kitasamycin is a macrolide antibiotic produced by Streptomyces kitasatoensis. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the elongation of the polypeptide chain.[1] This guide summarizes the available quantitative data on the susceptibility of key Mycoplasma species to this compound and provides detailed methodologies for in vitro susceptibility testing.

Data Presentation: In Vitro Susceptibility of Mycoplasma Species to this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various Mycoplasma species as reported in scientific literature. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

Table 1: In Vitro Activity of Kitasamycin against Mycoplasma synoviae

| Geographic Region | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Argentina | 10 (8 field, 2 standard) | 0.39–1.56 | 0.78 | 1.56 | [2][3][4][5] |

Table 2: In Vitro Activity of Kitasamycin against Mycoplasma gallisepticum

| Inoculum Size (CFU/mL) | MIC (µg/mL) | Reference |

| 10⁶ | >Tiamulin & Tylosin | [6][7] |

| 10⁴ | >Tiamulin & Tylosin | [6][7] |

| 10² | >Tiamulin & Tylosin | [6][7] |

Note: A study on the in vitro susceptibility of Mycoplasma gallisepticum found that the MIC of Kitasamycin was generally higher than that of tiamulin and tylosin, and was directly influenced by the concentration of mycoplasmas.[6][7]

Table 3: In Vitro Activity of Kitasamycin against Other Mycoplasma Species

| Mycoplasma Species | Activity | Reference |

| Mycoplasma hyopneumoniae | Effective | [8] |

| Mycoplasma bovis | Susceptible | [9] |

| Mycoplasma dispar | Susceptible | [9] |

Note: Specific MIC values for Kitasamycin against these species were not detailed in the available search results, but the studies indicated susceptibility.

Experimental Protocols

The determination of the in vitro activity of this compound against Mycoplasma species is primarily achieved through broth microdilution and agar dilution methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and practices described in veterinary microbiology research.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

a. Media Preparation:

-

Broth Medium: Frey's medium or a similar specialized Mycoplasma broth is typically used. The medium is supplemented with swine serum (10-20%), yeast extract, and a pH indicator (e.g., phenol red).

-

pH Adjustment: The pH of the medium is adjusted to approximately 7.8.

b. Inoculum Preparation:

-

Mycoplasma isolates are grown in the appropriate broth medium until the mid-logarithmic phase of growth is reached, as indicated by a color change in the medium.

-

The culture is then diluted to a final concentration of 10⁴ to 10⁵ color-changing units (CCU) per mL.

c. Preparation of Antimicrobial Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial twofold dilutions of the this compound stock solution are made in the broth medium in 96-well microtiter plates.

d. Inoculation and Incubation:

-

Each well of the microtiter plate is inoculated with the prepared Mycoplasma suspension.

-

Control wells are included: a growth control (medium and inoculum without antibiotic) and a sterility control (medium only).

-

The plates are sealed to prevent evaporation and incubated at 37°C in a humidified atmosphere. Incubation times vary depending on the Mycoplasma species, typically ranging from 7 to 14 days.[10]

e. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound that inhibits the growth of the Mycoplasma, as indicated by the absence of a color change in the medium.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into a solid medium.

a. Media Preparation:

-

Agar Medium: Frey's agar or a similar specialized Mycoplasma agar is prepared.

-

Incorporation of Antimicrobial Agent: Known concentrations of this compound are added to the molten agar before it solidifies.

b. Inoculum Preparation:

-

The Mycoplasma inoculum is prepared as described for the broth microdilution method, with the final concentration adjusted to approximately 10³ to 10⁵ colony-forming units (CFU) per spot.

c. Inoculation and Incubation:

-

A standardized volume of the inoculum is spotted onto the surface of the agar plates containing the different concentrations of this compound.

-

The plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ until colonies are visible on the control plate (without antibiotic).

d. Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the Mycoplasma on the agar surface.

Mandatory Visualizations

Mechanism of Action of Kitasamycin

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination (Broth Microdilution)

Caption: Workflow for MIC determination by broth microdilution.

References

- 1. Kitasamycin Tartrate Soluble Powder - powder and premix - 哈尔滨千合动物药品制造有限公司 [qhdwyp.com]

- 2. In vitro antibiotic susceptibility of field isolates of Mycoplasma synoviae in Argentina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. meridian.allenpress.com [meridian.allenpress.com]

- 5. meridian.allenpress.com [meridian.allenpress.com]

- 6. The minimum inhibitory concentration of kitasamycin, tylosin and tiamulin for Mycoplasma gallisepticum and their protective effect on infected chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The minimum inhibitory concentration of kitasamycin, tylosin and tiamulin for Mycoplasma gallisepticum and their protective effect on infected chicks. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Susceptibilities of Mycoplasma bovis, Mycoplasma dispar, and Ureaplasma diversum strains to antimicrobial agents in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Susceptibilities of Mycoplasma hyopneumoniae Field Isolates - PMC [pmc.ncbi.nlm.nih.gov]

Kitasamycin tartrate chemical formula and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Kitasamycin tartrate, a macrolide antibiotic. It covers its chemical properties, mechanism of action, and detailed experimental protocols for its analysis and quality control, designed to support research and development activities in the pharmaceutical sciences.

Core Chemical and Physical Properties

This compound is the tartrate salt of Kitasamycin, a macrolide antibiotic produced by the bacterium Streptomyces kitasatoensis.[1] It is effective against a range of Gram-positive bacteria and some Gram-negative bacteria.[2][3] The tartrate salt form is utilized to improve the stability and solubility of the parent compound.[3]

Chemical Formula and Molecular Weight

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄₀H₆₇NO₁₈ | [4][5] |

| Molecular Weight | 850.0 g/mol | [4] |

| Appearance | White to light yellowish-white powder | [6] |

| Solubility | Very soluble in water, methanol, and ethanol (99.5). | [6] |

| pH (3% w/v in water) | 3.0 - 5.0 | [6] |

Physicochemical and Quality Control Parameters

Key quality control parameters for this compound are outlined below, providing a benchmark for its purity and quality assessment.

| Parameter | Specification | Experimental Protocol | Reference |

| Clarity and Color of Solution | A 1.0 g in 10 mL water solution is clear and colorless or light yellow. | Visual Inspection | [6] |

| Heavy Metals | Not more than 30 ppm | Method 2, as per pharmacopeial standards. | [6] |

| Water Content | Not more than 3.0% | Volumetric titration (direct titration). | [6] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[7] The molecule binds to the 50S subunit of the bacterial ribosome, thereby interfering with the translation process and preventing the elongation of the polypeptide chain. This ultimately leads to the cessation of bacterial growth and proliferation.

Experimental Protocols

This section provides detailed methodologies for the analysis and characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used for the determination of the purity and the assay of this compound.

Chromatographic Conditions:

| Parameter | Specification |

| Column | Octylsilanized silica gel for liquid chromatography (5 µm particle size), 4.0 mm x 15 cm |

| Column Temperature | 40°C |

| Mobile Phase | A mixture of a pH 5.5 ammonium acetate solution and phosphoric acid, methanol, and acetonitrile (370:580:50 v/v/v). |

| Flow Rate | Adjusted so that the retention time of leucomycin A5 is about 8 minutes. |

| Detector | Ultraviolet absorption photometer at 232 nm. |

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration.

-

Injection: Inject a defined volume of the sample solution into the chromatograph.

-

Data Analysis: Record the chromatogram and calculate the peak areas to determine the purity and concentration against a reference standard.

Identification of this compound

A. Ultraviolet-visible (UV-Vis) Spectrophotometry [6]

-

Procedure: Prepare a 1 in 40,000 solution of this compound in methanol.

-

Analysis: Determine the absorption spectrum. The spectrum should be similar in intensities and wavelengths to the reference spectrum.

B. Infrared (IR) Spectrophotometry [6]

-

Procedure: Prepare a potassium bromide disk of the this compound sample.

-

Analysis: Determine the infrared absorption spectrum. The spectrum should exhibit similar intensities of absorption at the same wave numbers as the reference spectrum.

C. Qualitative Test for Tartrate [6]

-

Procedure: Dissolve 1 g of this compound in 20 mL of water, add 3 mL of sodium hydroxide solution, and extract with n-butyl acetate. The remaining aqueous layer is used for the test.

-

Analysis: The aqueous layer should give a positive result for the qualitative tests for tartrate.

Pharmacokinetics

Oral administration of this compound results in good absorption, with peak plasma concentrations reached within approximately two hours.[2] The drug is widely distributed throughout major organs, with concentrations in the liver, lungs, kidneys, and muscle tissue often exceeding those in the blood.[2] Excretion is primarily through the hepatobiliary system, leading to high concentrations in bile and feces, with a smaller amount excreted via the kidneys.[2]

References

- 1. Kitasamycin - Wikipedia [en.wikipedia.org]

- 2. qhdwyp.com [qhdwyp.com]

- 3. gatcoseeds.com [gatcoseeds.com]

- 4. Leucomycin, (2R,3R)-2,3-dihydroxybutanedioate (1:?) | C40H67NO18 | CID 6450271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. pmda.go.jp [pmda.go.jp]

- 7. CAS 1392-21-8: kitasamycin | CymitQuimica [cymitquimica.com]

A Technical Guide to the Discovery and Origin of Kitasamycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, origin, and scientific investigation of Kitasamycin, a significant macrolide antibiotic. The content herein is curated for professionals in the fields of microbiology, pharmacology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key biological and experimental processes.

Discovery and Origin

Kitasamycin, also known as Leucomycin, is a macrolide antibiotic complex produced by the soil bacterium Streptomyces kitasatoensis.[1][2][3] Its discovery was a result of systematic screening of soil microorganisms for antibacterial activity. Kitasamycin exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, as well as some Gram-negative bacteria, Mycoplasma, and Rickettsia.[2][4]

Producing Microorganism: Streptomyces kitasatoensis

Streptomyces kitasatoensis is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales.[1] Strains of this organism are the natural producers of the Kitasamycin complex. The biosynthesis of Kitasamycin is influenced by the composition of the fermentation medium, particularly the presence of amino acid precursors.[1][5]

Isolation and Purification

The isolation of Kitasamycin from the fermentation broth of Streptomyces kitasatoensis involves a multi-step process of extraction and purification.

Experimental Protocol: Fermentation and Extraction

2.1.1. Fermentation

-

Inoculum Preparation: A seed culture of Streptomyces kitasatoensis is prepared by inoculating a suitable liquid medium (e.g., Tryptic Soy Broth) with spores or a mycelial suspension from a stock culture. The culture is incubated at 28-30°C with agitation until sufficient growth is achieved.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. A typical production medium contains carbon and nitrogen sources, such as glucose and soybean meal, along with mineral salts.

-

Fermentation Conditions: The production culture is incubated for 5-7 days at 28-30°C with controlled aeration and agitation to ensure optimal antibiotic production.

2.1.2. Extraction

-

Broth Separation: The fermentation broth is harvested, and the mycelium is separated from the supernatant by filtration or centrifugation.

-

Solvent Extraction: The supernatant, containing the dissolved Kitasamycin, is extracted with a water-immiscible organic solvent, such as ethyl acetate or chloroform, at a slightly alkaline pH.

-

Concentration: The organic solvent phase, now containing the Kitasamycin, is concentrated under reduced pressure to yield a crude extract.

Experimental Protocol: Purification

-

Chromatography: The crude extract is subjected to column chromatography for purification. Adsorbents like silica gel or alumina are commonly used.

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. Fractions are collected and assayed for antimicrobial activity.

-

Crystallization: The fractions containing pure Kitasamycin are pooled, concentrated, and the antibiotic is crystallized from a suitable solvent system.

Experimental Workflow for Kitasamycin Isolation and Purification

References

Kitasamycin tartrate CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Kitasamycin Tartrate, a macrolide antibiotic complex produced by Streptomyces kitasatoensis. It covers the essential chemical and physical properties, its mechanism of action, and detailed experimental protocols for its analysis. This document is intended to serve as a critical resource for professionals in pharmaceutical research and development.

Introduction

Kitasamycin is a macrolide antibiotic effective against a wide spectrum of pathogens, particularly Gram-positive bacteria.[1] It is not a single compound but a mixture of several structurally related components, primarily various leucomycins. The tartrate salt of Kitasamycin enhances its stability and solubility.[2] This guide focuses on this compound, providing key technical data and methodologies relevant to its study and application.

Chemical and Physical Properties

This compound is a white to light yellowish-white powder.[2] Its potency is determined based on the amount of leucomycin A5, a major active component.[2] While it is a mixture, key properties are summarized below.

CAS Number: 37280-56-1[3]

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C40H67NO18 (Representative) | [3] |

| Molecular Weight | 849.96 g/mol (Representative) | [3] |

| Appearance | White to light yellowish-white powder | [2] |

| Solubility | Water: Very soluble (>30 mg/mL) Methanol: Very soluble Ethanol (99.5%): Very soluble DMSO: Soluble | [2][4] |

| pH | 3.0 - 5.0 (3% w/v aqueous solution) | [2] |

| pKa | Data not readily available in scientific literature. |

Note: The Molecular Formula and Weight are representative of a major component's tartrate salt. Kitasamycin itself is a mixture of related compounds.

Mechanism of Action

This compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. Like other macrolide antibiotics, it targets the bacterial ribosome.

-

Binding to the 50S Ribosomal Subunit: Kitasamycin specifically binds to the 50S subunit of the bacterial ribosome.

-

Interference with Translocation: This binding event physically obstructs the exit tunnel through which the nascent polypeptide chain emerges and interferes with the translocation step of protein elongation.

-

Inhibition of Protein Synthesis: By preventing the ribosome from moving along the mRNA, the synthesis of essential bacterial proteins is halted.

-

Bacterial Growth Inhibition: The inability to produce vital proteins leads to the cessation of bacterial growth and replication.

The following diagram illustrates this signaling pathway.

Experimental Protocols

Accurate analysis of this compound is crucial for quality control and research. The following are detailed methodologies for its quantification and identification.

High-Performance Liquid Chromatography (HPLC) for Content Ratio

This method is used to determine the content ratio of the active principles in this compound.[2]

A. Chromatographic Conditions:

-

Column: Octylsilanized silica gel for liquid chromatography (5 µm particle diameter), 4.0 mm internal diameter x 15 cm length.

-

Column Temperature: Constant at approximately 40°C.

-

Mobile Phase:

-

Prepare a solution of ammonium acetate (77 g in 5000 mL water).

-

Adjust the pH to 5.5 using diluted phosphoric acid (1 in 150).

-

Mix 370 mL of this pH-adjusted solution with 580 mL of methanol and 50 mL of acetonitrile.

-

-

Flow Rate: Adjust so that the retention time of leucomycin A5 is approximately 8 minutes.

-

Detector: Ultraviolet absorption photometer set at a wavelength of 232 nm.

-

Measurement Span: Approximately 3 times the retention time of leucomycin A5.

B. System Suitability:

-

Resolution: Prepare a solution containing ~1 mg/mL each of Leucomycin A5 RS and Josamycin RS in diluted acetonitrile (1 in 2). The resolution between the leucomycin A5 and josamycin peaks should be not less than 5.

-

Repeatability: When the test is repeated 6 times with the sample solution, the relative standard deviation (RSD) of the peak area of leucomycin A5 should be not more than 1.0%.

C. Sample Preparation:

-

Accurately weigh 20 mg of this compound.

-

Dissolve in diluted acetonitrile (1 in 2) to make a final volume of 20 mL.

The following diagram outlines the experimental workflow for HPLC analysis.

Microbial Assay for Potency (Cylinder-Plate Method)

This bioassay determines the antimicrobial potency of this compound.[2]

A. Materials:

-

Test Organism: Bacillus subtilis ATCC 6633.

-

Culture Medium:

-

Peptone: 5.0 g

-

Meat extract: 3.0 g

-

Agar: 15.0 g

-

Water: 1000 mL

-

Adjust pH so that it is between 7.8 and 8.0 after sterilization.

-

-

Standard Solution:

-

Accurately weigh an amount of Leucomycin A5 Reference Standard (RS) equivalent to about 30 mg (potency).

-

Dissolve in 10 mL of methanol and add water to make exactly 100 mL (Standard Stock Solution). Store at ≤ 5°C and use within 3 days.

-

Before use, dilute the stock solution with a phosphate buffer (pH 8.0) to final concentrations of 30 µg/mL (high concentration) and 7.5 µg/mL (low concentration).

-

-

Sample Solution:

-

Accurately weigh an amount of this compound equivalent to about 30 mg (potency).

-

Dissolve in water to make exactly 100 mL.

-

Dilute this solution with a phosphate buffer (pH 8.0) to final concentrations of 30 µg/mL (high concentration) and 7.5 µg/mL (low concentration).

-

B. Procedure:

-

Prepare agar plates inoculated with the test organism, Bacillus subtilis.

-

Place sterile stainless steel cylinders onto the surface of the agar.

-

Fill the cylinders with the high and low concentrations of the standard and sample solutions.

-

Incubate the plates under appropriate conditions (e.g., 32-37°C for 16-20 hours).

-

Measure the diameter of the zones of inhibition around each cylinder.

-

Calculate the potency of the sample by comparing the size of its inhibition zones to those produced by the standard solutions.

Conclusion

This compound remains a significant macrolide antibiotic with important applications. This guide provides foundational technical information for researchers, including its physicochemical properties and validated analytical methods. The detailed protocols for HPLC and microbial assays offer standardized approaches for quality control and further investigation of this complex antibiotic.

References

Pharmacokinetics and Pharmacodynamics of Kitasamycin Tartrate in Poultry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kitasamycin tartrate, a macrolide antibiotic derived from Streptomyces kitasatoensis, is utilized in veterinary medicine for the treatment and control of bacterial infections in poultry.[1] Its efficacy is attributed to its activity against a spectrum of Gram-positive bacteria and Mycoplasma species.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in poultry, consolidating available data to inform research and development.

Pharmacodynamics: Mechanism of Action and In Vitro Activity

Kitasamycin, like other macrolide antibiotics, exerts its bacteriostatic action by inhibiting protein synthesis in susceptible bacteria.[2] It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation.[2] This disruption of protein synthesis ultimately hinders bacterial growth and replication.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

The following diagram illustrates the mechanism of action of Kitasamycin at the ribosomal level.

In Vitro Susceptibility

The in vitro activity of kitasamycin is a critical determinant of its clinical efficacy. The minimum inhibitory concentration (MIC) is the primary pharmacodynamic parameter used to assess this. The following table summarizes the available MIC data for kitasamycin against key poultry pathogens.

| Pathogen | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Mycoplasma gallisepticum | Multiple strains | - | - | - | The highest MIC among several macrolides.[4] |

| Clostridium perfringens | - | - | - | - | Generally susceptible to macrolides.[2] |

| Pasteurella multocida | - | - | - | - | Some macrolides show activity. |

| Staphylococcus aureus | - | - | - | - | Susceptibility can be variable. |

Note: Specific and comprehensive MIC data for Kitasamycin against a wide range of poultry pathogens is limited in publicly available literature. The information provided is based on general statements and studies on related macrolides. Further research is needed to establish a more complete susceptibility profile.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic properties of this compound dictate the concentration and duration of the drug's presence at the site of infection.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of kitasamycin in chickens from a study by Hassan et al. (1990). The study involved intravenous (IV) administration to healthy and Salmonella gallinarum-infected chickens.

| Parameter | Healthy Chickens | S. gallinarum-Infected Chickens |

| Dose (IV) | 300 mg/kg | 300 mg/kg |

| Elimination Half-life (t½β) | 3.7 hours | 9.0 hours |

| Total Body Clearance (ClB) | 62.03 mL/kg/min | 23.86 mL/kg/min |

Note: Following oral administration of 300 mg/kg, therapeutic blood concentrations were reportedly reached within 15 minutes and maintained for 20-22 hours. However, specific Cmax, Tmax, and AUC values from this oral administration were not provided in the abstract.

Tissue Distribution and Residues

Kitasamycin is known to distribute to various tissues in poultry. After seven consecutive days of dosing, residues were primarily found in the bile and caecum up to 3 days after the final dose, with no residues detected after 7 days.

Experimental Protocols

This section outlines generalized experimental methodologies for conducting pharmacokinetic and pharmacodynamic studies of this compound in poultry, based on common practices in the field.

Pharmacokinetic Study: Oral Gavage in Broiler Chickens

This protocol describes a typical workflow for determining the pharmacokinetic profile of kitasamycin following oral administration.

1. Animal Selection and Acclimatization:

-

Source healthy broiler chickens of a specific age and weight range.

-

Acclimatize the birds to the housing conditions for a minimum of one week, providing ad libitum access to feed and water.

2. Dosing:

-

Fast the birds for a predetermined period (e.g., 12 hours) before dosing to ensure an empty crop.

-

Prepare a solution or suspension of this compound of a known concentration.

-

Administer a single oral dose of this compound directly into the crop using a gavage tube.

3. Sample Collection:

-

Collect blood samples from a suitable vein (e.g., brachial or jugular vein) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).

-

Collect the blood in tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).

4. Sample Processing and Analysis:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at or below -20°C until analysis.

-

Quantify the concentration of Kitasamycin in the plasma samples using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t½ (elimination half-life), using appropriate software and pharmacokinetic models (e.g., non-compartmental analysis).

Analytical Method: LC-MS/MS for Kitasamycin in Chicken Plasma

1. Sample Preparation:

-

Protein precipitation is a common method for extracting macrolides from plasma.

-

To a known volume of plasma, add a precipitating agent such as acetonitrile or methanol, often containing a small amount of acid (e.g., formic acid) to improve recovery.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

2. LC-MS/MS Conditions:

-

Liquid Chromatography: Use a C18 reverse-phase column for separation. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with formic acid and/or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for Kitasamycin (and an internal standard, if used) in Multiple Reaction Monitoring (MRM) mode for quantification.

Pharmacodynamic Study: MIC Determination

1. Bacterial Isolates:

-

Obtain clinical isolates of relevant poultry pathogens from diagnostic laboratories.

-

Use reference strains from recognized culture collections (e.g., ATCC) for quality control.

2. Inoculum Preparation:

-

Culture the bacterial isolates on appropriate agar media.

-

Prepare a standardized inoculum suspension in a suitable broth, adjusting the turbidity to a 0.5 McFarland standard.

3. MIC Testing:

-

Perform broth microdilution or agar dilution methods according to Clinical and Laboratory Standards Institute (CLSI) or equivalent guidelines.

-

Prepare serial twofold dilutions of this compound in the appropriate broth or agar.

-

Inoculate the wells or plates with the standardized bacterial suspension.

-

Incubate under appropriate atmospheric and temperature conditions for a specified period (e.g., 18-24 hours).

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Conclusion and Future Directions

This compound demonstrates pharmacokinetic and pharmacodynamic properties that support its use in poultry medicine. The available data indicates that it reaches therapeutic concentrations after oral administration and is effective against key pathogens like Mycoplasma gallisepticum. However, this technical guide also highlights the need for further research to provide a more complete understanding of its clinical pharmacology. Specifically, more comprehensive oral pharmacokinetic studies in different poultry species (broilers, layers, turkeys) are warranted to establish precise Cmax, Tmax, and AUC values. Furthermore, extensive MIC testing of Kitasamycin against a broader range of recent clinical isolates of poultry pathogens is crucial for monitoring susceptibility trends and guiding appropriate therapeutic use. Such data will be invaluable for optimizing dosing regimens, ensuring efficacy, and minimizing the development of antimicrobial resistance.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. The minimum inhibitory concentration of kitasamycin, tylosin and tiamulin for Mycoplasma gallisepticum and their protective effect on infected chicks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and tissue residues of kitasamycin in healthy and diseased broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

Kitasamycin Tartrate Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Kitasamycin tartrate in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental methodologies for its determination, and presents visual workflows to facilitate understanding and application in a laboratory setting.

This compound, a macrolide antibiotic, is utilized in both veterinary and human medicine. Its efficacy and formulation development are intrinsically linked to its solubility, a critical physicochemical property. This guide aims to be an essential resource for formulators and researchers working with this active pharmaceutical ingredient.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound is not widely published in publicly accessible literature, its qualitative solubility is well-documented in pharmacopoeial monographs. The following table summarizes the available information.

| Solvent | Solubility Description | Inferred Quantitative Value (mg/mL) | Citation(s) |

| Water | Very Soluble | ≥ 100 | [1] |

| Methanol | Very Soluble | Not Specified | [1] |

| Ethanol (99.5%) | Very Soluble | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble / Insoluble | < 1 | [2] |

Note: The inferred quantitative value in water is based on pharmacopoeial preparation methods, which describe dissolving 1.0 gram of this compound in 10 mL of water.[1] The solubility in DMSO is reported by a commercial supplier and may require further verification, as it contradicts the expected solubility of a tartrate salt.

Experimental Protocol for Equilibrium Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocol, based on the widely accepted "shake-flask" method, is recommended.

Materials and Equipment

-

This compound reference standard

-

Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile)

-

Temperature-controlled orbital shaker

-

Calibrated pH meter and balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent.

-

Ensure a sufficient excess of solid material remains undissolved to confirm saturation.

-

-

Equilibration:

-

Seal the vials and place them in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Immediately filter the sample using a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered sample with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method.

-

HPLC Method: A suitable starting point for an HPLC method would be a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile and/or methanol), with UV detection at approximately 232 nm.[1]

-

UV-Vis Spectrophotometry: For a simpler estimation, UV-Vis spectrophotometry can be used by measuring the absorbance of the diluted solution at 232 nm, provided no other components in the solution interfere at this wavelength.[1]

-

-

Calculation:

-

Determine the concentration of this compound in the diluted sample from a standard calibration curve.

-

Calculate the equilibrium solubility in the original solvent by accounting for the dilution factor.

-

Visualizing the Workflow and Influencing Factors

To further clarify the experimental process and the principles governing solubility, the following diagrams are provided.

Caption: Experimental workflow for determining this compound solubility.

Caption: Key factors influencing the solubility of this compound.

Conclusion